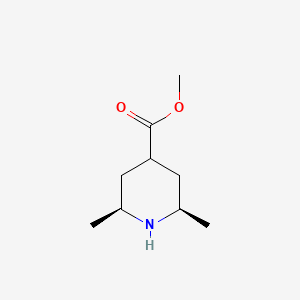![molecular formula C8H8N2O2 B12870438 (2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
(2-Aminobenzo[d]oxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobenzo[d]oxazol-4-yl)methanol is a heterocyclic compound that contains both an oxazole and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobenzo[d]oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with glyoxal under acidic conditions to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
(2-Aminobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Aminobenzo[d]oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .
作用機序
The mechanism of action of (2-Aminobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of bacterial cell wall synthesis and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the methanol group.
4-Hydroxybenzoxazole: Contains a hydroxyl group instead of an amino group.
2-Methylbenzoxazole: Contains a methyl group instead of an amino group.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2-amino-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2,(H2,9,10) |
InChIキー |
XNBXZUFWAKFFOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



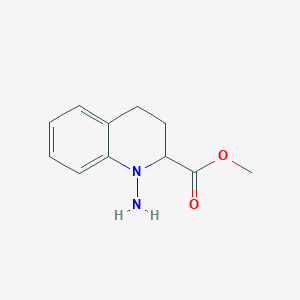
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
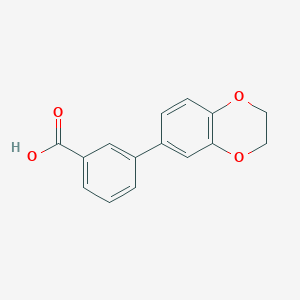


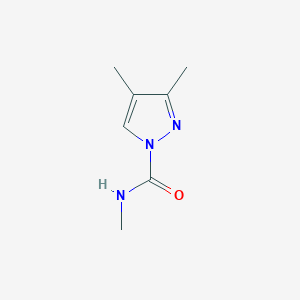
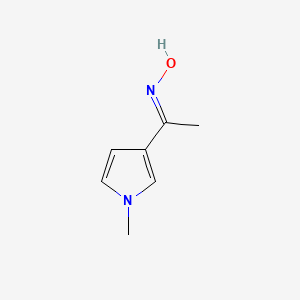
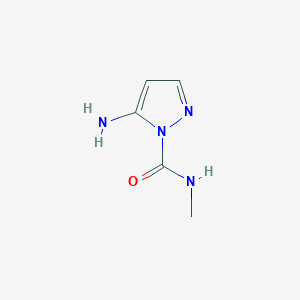
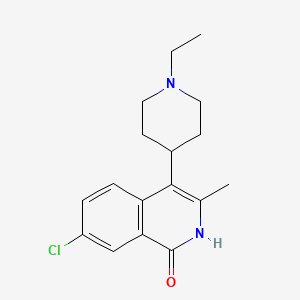
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
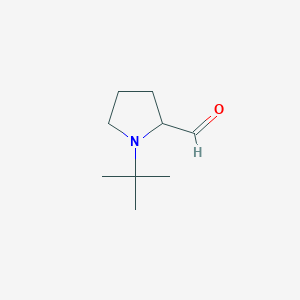
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
